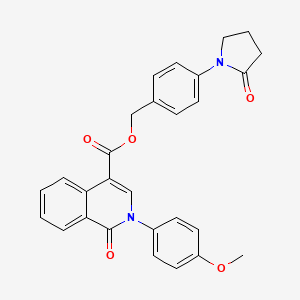
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group and an isoquinoline group, both of which are common structures in medicinal chemistry.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .Aplicaciones Científicas De Investigación
Antitumor Agents
Compounds with a pyrrolidine scaffold, like the one present in our compound of interest, are often explored for their potential as antitumor agents . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
Pharmacological Research
Pyrrolidine derivatives are synthesized for various pharmacological evaluations . They may be involved in the synthesis of novel compounds with potential therapeutic effects .
Catalysis
Some related compounds are used as internal standards or intermediates in fluorous biphasic catalysis reactions , which are significant in chemical synthesis processes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The targets of these compounds can vary widely depending on the specific functional groups attached to the ring.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
The compound also contains an isoquinoline structure, which is found in many bioactive molecules. These molecules can interact with various biochemical pathways, but the specific pathways would depend on the compound’s exact structure and target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For instance, the presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties .
Propiedades
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-22-14-12-21(13-15-22)30-17-25(23-5-2-3-6-24(23)27(30)32)28(33)35-18-19-8-10-20(11-9-19)29-16-4-7-26(29)31/h2-3,5-6,8-15,17H,4,7,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMSDLTFOOUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)
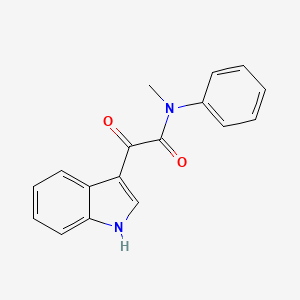
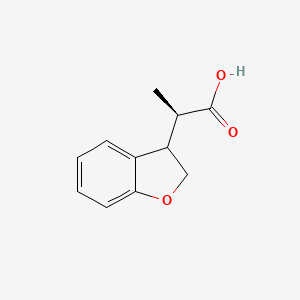
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946432.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)
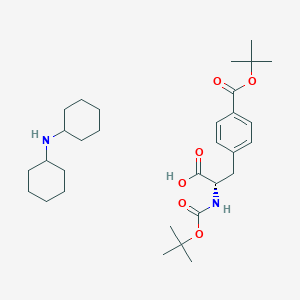
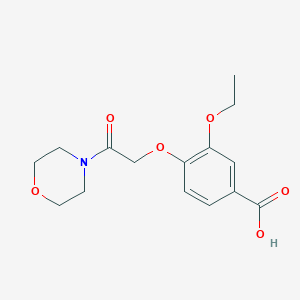
![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)